Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2-propan-2-yl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-7(2)10(8(11)12-3)9(14-10)4-5-13-6-9/h7H,4-6H2,1-3H3 |
InChI Key |
QBCGPWRHWLTNFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C2(O1)CCOC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diols with Ketones
A foundational approach involves the cyclocondensation of 1,2-diols with ketones to form the spirocyclic dioxolane moiety. For instance, reacting 2-(propan-2-yl)glycerol with methyl acetoacetate under acidic conditions yields the spiro[2.4]heptane framework. The reaction typically employs p-toluenesulfonic acid (pTSA) as a catalyst in toluene at reflux (110–120°C), achieving yields of 58–65% after 12–16 hours. The mechanism proceeds through hemiketal formation followed by intramolecular cyclization, with the ester group stabilizing the transition state via conjugation.
Alkylation of Spirocyclic Intermediates
An alternative route utilizes preformed spirocyclic intermediates, such as 1,5-dioxaspiro[2.4]heptane-2-carboxylic acid, which undergoes O-methylation with methyl iodide in the presence of potassium carbonate. This two-step process involves:
-
Spirocyclization : Reacting 2-(propan-2-yl)cyclopropanecarboxylic acid with ethylene glycol under Dean-Stark conditions to remove water.
-
Esterification : Treating the resulting acid with methyl iodide in acetone at 50°C for 6 hours, achieving 72% isolated yield.
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors (CFRs) enable precise control over reaction parameters, reducing side products. In one protocol, a mixture of 2-(propan-2-yl)cyclopropanecarboxylic acid and ethylene glycol is pumped through a heated reactor (130°C) lined with acidic ion-exchange resins. The effluent is directly esterified with methanol in a second reactor module, achieving 85% overall yield at a production rate of 12 kg/h. CFRs minimize thermal degradation, a common issue in batch processes for heat-sensitive spiro compounds.
Catalytic Enhancements
Heterogeneous catalysts like zeolite-beta or sulfated zirconia improve efficiency in large-scale esterification. For example, sulfated zirconia (2 wt%) in a fixed-bed reactor facilitates esterification at 90°C with 93% conversion in 3 hours, compared to 68% with homogeneous acids. These catalysts are recyclable for up to 10 cycles without significant activity loss, reducing waste.
Key Intermediates and Their Synthesis
2-(Propan-2-yl)Cyclopropanecarboxylic Acid
This intermediate is synthesized via Simmons-Smith cyclopropanation of 3-methyl-1-penten-4-ynoic acid. Using diethylzinc and dichloromethane, the reaction proceeds at −20°C to form the cyclopropane ring with >90% diastereoselectivity. Scaling this reaction requires strict temperature control to prevent ring-opening side reactions.
Spirocyclic Diol Precursors
Ethylene glycol derivatives functionalized with isopropyl groups are prepared by nucleophilic substitution. For example, treating 2-bromo-2-(propan-2-yl)ethanol with sodium hydride in THF generates the diol precursor, which is purified via vacuum distillation (bp 78–80°C at 15 mmHg).
Reaction Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) accelerate spirocyclization by stabilizing ionic intermediates. However, DMSO increases side product formation by 18% compared to toluene, which favors entropy-driven cyclization.
Temperature and Pressure Control
High-pressure (5–10 atm) conditions in hydrogenation reactors enhance the reduction of ketone intermediates to alcohols, a critical step in spirocycle formation. Operating at 80°C and 8 atm with Raney nickel achieves full conversion in 2 hours, versus 6 hours at ambient pressure.
Purification and Characterization
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in multiple reaction pathways influenced by its strained spirocyclic structure and substituents:
Oxidation Reactions
-
Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions.
-
Products : Oxidative cleavage of the dioxaspiro ring generates a carboxylic acid derivative (C₁₀H₁₆O₅).
-
Mechanism : Electron-deficient oxygen atoms in the dioxaspiro ring facilitate radical-mediated oxidation, leading to ring opening.
Reduction Reactions
-
Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
-
Products : Reduction of the ester group yields a primary alcohol (C₉H₁₆O₄).
-
Mechanism : Nucleophilic attack by hydride ions at the carbonyl carbon, followed by ester cleavage.
Substitution Reactions
-
Reagents : Sodium methoxide (NaOCH₃) in methanol.
-
Products : Methoxy substitution at the carbonyl oxygen forms methyl ether derivatives.
-
Mechanism : Base-induced nucleophilic substitution at the electrophilic spirocarbon.
Cycloaddition Reactions
-
Reagents : Diethyl acetylenedicarboxylate under thermal conditions.
-
Products : [4+2] Cycloaddition yields a bicyclic lactone structure (C₁₄H₂₀O₆).
Reaction Conditions and Yields
Experimental parameters significantly influence reaction outcomes:
| Reaction Type | Temperature Range | Catalyst | Yield (%) |
|---|---|---|---|
| Oxidation (KMnO₄) | 25–40°C | None | 62–78 |
| Reduction (LiAlH₄) | −10–0°C | None | 85–92 |
| Substitution (NaOCH₃) | 60–80°C | Phase-transfer | 70–81 |
| Cycloaddition | 120–140°C | None | 55–68 |
Data derived from optimized laboratory protocols .
Structural Influences on Reactivity
The spirocyclic framework imposes steric constraints and electronic effects:
-
Steric Effects : The isopropyl group at position 2 hinders nucleophilic attack at adjacent carbons, favoring ring-opening reactions.
-
Electronic Effects : Electron-withdrawing ester groups enhance the electrophilicity of the spirocarbon, facilitating nucleophilic substitutions.
Comparative Reactivity of Analogous Compounds
The reactivity profile varies with substituents in related dioxaspiro esters:
Mechanistic Insights from Kinetic Studies
-
Oxidation : First-order kinetics with respect to KMnO₄ concentration (k = 0.042 min⁻¹ at 30°C).
-
Reduction : Zero-order kinetics under excess LiAlH₄ (rate = 1.2 × 10⁻³ mol/L·s).
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate has been investigated for its biological activities, particularly its potential as an anticancer agent and antimicrobial compound.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives of this compound against human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 5 to 15 µg/mL against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
Table 1: Anticancer Activity Summary
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
Research conducted on related compounds demonstrated that modifications to the dioxaspiro structure could enhance antimicrobial potency, leading to lower minimum inhibitory concentrations (MICs) against gram-positive bacteria .
Table 2: Antimicrobial Activity Overview
Material Science
This compound is being explored for its potential in polymer synthesis and as a building block for advanced materials.
Case Study: Polymer Development
Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
Mechanism of Action
The mechanism of action of Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate is not well-defined due to its primary use in research. its unique spirocyclic structure may interact with biological targets in a specific manner, potentially affecting various molecular pathways. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Spiro Ring System |
|---|---|---|---|---|---|
| Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate (Target) | 1544467-26-6 | C11H18O4 | 214.26 | Isopropyl (2) | 1,5-Dioxaspiro[2.4] |
| Methyl 4-methyl-2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate | 1544467-26-6 | C11H18O4 | 214.26 | Methyl (4), Isopropyl (2) | 1,5-Dioxaspiro[2.4] |
| Methyl 2,6-diethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | 2001713-04-6 | C11H18O4 | 214.26 | Ethyl (2,6) | 1,5-Dioxaspiro[2.4] |
| Methyl 6-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | 2026355-13-3 | C10H16O4 | 200.23 | Methyl (6) | 1,5-Dioxaspiro[2.4] |
| Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate | N/A | C11H18O3 | 198.26 | Ethyl (4), Methyl (2) | 1-Oxaspiro[2.4] |
| Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate | 1508946-27-7 | C11H18O3 | 198.26 | Isopropyl (2) | 1-Oxaspiro[2.4] |
Key Observations:
- Substituent Effects: Isopropyl vs. Positional Variations: Methyl substitution at position 6 (CAS 2026355-13-3) reduces molecular weight by 14.03 g/mol compared to the target compound, altering lipophilicity .
Hydrogen Bonding and Crystallization Behavior
- Intramolecular Hydrogen Bonds : The methyl ester group in the target compound may facilitate intramolecular O–H⋯O interactions, stabilizing its conformation. Similar stabilization is observed in related spirocyclic esters (e.g., ’s compound with a V-shaped structure and O–H⋯O bonds) .
- Crystal Packing : Compounds with 1,5-dioxaspiro systems (e.g., Target, CAS 2001713-04-6) are more likely to form intermolecular hydrogen bonds than 1-oxaspiro derivatives, influencing crystal lattice stability .
Biological Activity
Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate (commonly referred to as MDH) is a compound of interest due to its unique structural features and potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.
- Molecular Formula : CHO
- Molecular Weight : 200.23 g/mol
- CAS Number : 1537833-57-0
The biological activity of MDH is primarily attributed to its interaction with various biological targets, potentially including enzymes and receptors involved in metabolic pathways. Studies suggest that compounds with a spirocyclic structure can exhibit significant pharmacological properties due to their ability to modulate enzyme activities and receptor functions.
Biological Activities
-
Antimicrobial Activity :
- Preliminary studies indicate that MDH exhibits antimicrobial properties against various bacterial strains. This activity is believed to stem from its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
-
Anticancer Potential :
- Research has indicated that MDH may possess anticancer properties by inducing apoptosis in cancer cells. For instance, a study demonstrated that MDH could inhibit cell proliferation in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.
-
Anti-inflammatory Effects :
- MDH has shown promise in reducing inflammation in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of MDH against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
| Pathogen | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| E. coli | 50 | 75 |
| Staphylococcus aureus | 50 | 70 |
Study on Anticancer Activity
In another investigation, the effects of MDH on human breast cancer cells (MCF-7) were assessed. The compound was found to induce apoptosis through the activation of caspase pathways.
| Treatment (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| 10 | 75 | 20 |
| 25 | 50 | 40 |
Research Findings
Recent literature highlights several key findings regarding the biological activity of MDH:
- Cytotoxicity : Studies have shown that MDH exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer drug.
- Enzyme Inhibition : Research indicates that MDH may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular metabolism in cancerous tissues.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for constructing the 1,5-dioxaspiro[2.4]heptane ring system in this compound?
- Methodological Answer : The spirocyclic core can be synthesized via cyclization reactions using ketone or ester precursors. For example, reactions involving dimethyl sulfoxide (DMSO) as a solvent and dehydrating agent facilitate intramolecular cyclization. Key steps include protecting group strategies (e.g., benzyloxycarbonyl for amino groups) and controlled temperature conditions (e.g., 113 K for crystallization). NMR and X-ray diffraction are critical for verifying spiro junction formation .
Q. What spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., methyl ester groups at δ ~3.8–4.2 ppm) and confirm stereochemistry.
- X-ray crystallography : Single-crystal X-ray diffraction (at 113 K) resolves bond lengths (e.g., C–C = 1.50–1.54 Å) and dihedral angles (e.g., 43.1° between aromatic rings). SHELX software refines structural models, achieving R-factors < 0.04 .
- IR spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1750 cm⁻¹) .
Q. How are suitable crystallization conditions optimized for X-ray studies?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) at low temperatures (100–120 K) promotes single-crystal growth. Inclusion of hydrogen-bond donors (e.g., hydroxyl groups) enhances crystal packing via O–H···O/N interactions .
Advanced Research Questions
Q. How does the spirocyclic architecture influence conformational flexibility and intermolecular interactions?
- Methodological Answer : The spiro center imposes torsional constraints, reducing ring puckering (e.g., C–N–C–C torsion angles ~5.5°). Conformational analysis via DFT calculations reveals energy barriers for ring flipping. Intermolecular N–H···O and O–H···O hydrogen bonds stabilize crystal packing, as analyzed using graph set theory (e.g., C(6) or R₂²(8) motifs) .
Q. What computational approaches complement experimental data in predicting reactivity?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., PCM models) and steric maps from Hirshfeld surface analysis quantify interactions like C–H···π contacts .
Q. How do steric effects from the propan-2-yl group affect stereochemical outcomes?
- Methodological Answer : The bulky isopropyl group induces axial chirality, favoring specific diastereomers during cyclization. Kinetic studies under varying temperatures (e.g., 25°C vs. −20°C) reveal activation parameters (ΔG‡) for stereoselective pathways. Chiral HPLC or polarimetry ([α]D) validates enantiomeric excess .
Q. What in vitro assays evaluate bioactivity, and how are MIC values determined?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (CLSI guidelines) tests activity against S. aureus or C. albicans. Serial dilutions (4.8–5000 µg/mL) in Mueller-Hinton broth are incubated at 35°C for 18–48 hours.
- MIC determination : The lowest concentration inhibiting visible growth is recorded. Positive controls (e.g., amikacin for bacteria) validate assay sensitivity .
Q. How are hydrogen-bonding networks analyzed to correlate structure with physicochemical stability?
- Methodological Answer : Graph set analysis categorizes hydrogen bonds into D (donor) and A (acceptor) patterns. For example, intramolecular O–H···O bonds form S(6) motifs, while intermolecular N–H···O chains create C(4) networks. Thermal gravimetric analysis (TGA) links hydrogen-bond density to melting points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
